molecular formula C16H17N3O2 B2667340 N-(1-Phenyl-ethyl)-N'-pyridin-4-ylmethyl-oxalamide CAS No. 331637-19-5

N-(1-Phenyl-ethyl)-N'-pyridin-4-ylmethyl-oxalamide

Cat. No. B2667340
CAS RN: 331637-19-5
M. Wt: 283.331
InChI Key: UFYRMXFOVBOZAI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like “N-(1-Phenyl-ethyl)-N’-pyridin-4-ylmethyl-oxalamide” would likely be complex due to the presence of multiple functional groups. Unfortunately, without specific data, it’s difficult to provide an accurate molecular structure .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, density, solubility, and reactivity would depend on the specific structure of the compound. Unfortunately, without more information, it’s not possible to provide these details .

Scientific Research Applications

Catalysis and Synthesis

  • Promotion of Cu-Catalyzed N-Arylation : N,N'-Bis(pyridin-2-ylmethyl)oxalamide derivatives have been found effective as promoters for the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This process exhibits excellent chemoselectivity and tolerates a wide range of functional groups, leading to diverse N-arylation products (Bhunia, De, & Ma, 2022).
  • Phosphine-Catalyzed [4 + 2] Annulation : Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst to produce ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).

Biochemical and Biomedical Applications

  • Cytotoxicity and Anticancer Activity : Novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and related compounds have shown significant cytotoxicity against cancer cell lines, indicating potential as anticancer agents. Their activity includes inhibition of topoisomerase IIα, a key enzyme in DNA replication and cell division (Alam et al., 2016).
  • DNA/Protein Binding and Cytotoxicity Studies : Organotin(IV) derivatives of N,N'-bis(pyridin-3-ylmethyl)oxalamide have been studied for their interactions with calf thymus DNA (CT DNA) and bovine serum albumin (BSA), showing potential for DNA cleavage and significant activity against lung cancer cell lines, providing insights into their application in cancer therapy (Muralisankar et al., 2016).

Chemical Sensing

  • Luminescent Sensing : Certain derivatives, such as those incorporated into metal-organic frameworks (MOFs), have been developed as highly selective and sensitive luminescent sensors for biomarkers and metal ions. This application illustrates the versatility of N-(1-Phenyl-ethyl)-N'-pyridin-4-ylmethyl-oxalamide derivatives in chemical sensing technologies (Qu & Yan, 2018).

Molecular Design and Electronic Materials

  • Electron-Transporting Layer (ETL) in OLEDs : Pyridine-containing phenanthroimidazole derivatives have been synthesized and applied as electron-transport materials (ETMs) in organic light-emitting diodes (OLEDs), demonstrating superior performance and efficiency by optimizing electron mobility and energy levels (Wang et al., 2015).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Some general precautions when handling organic compounds include avoiding inhalation, skin contact, and eye contact, and using the compound in a well-ventilated area .

properties

IUPAC Name

N'-(1-phenylethyl)-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-12(14-5-3-2-4-6-14)19-16(21)15(20)18-11-13-7-9-17-10-8-13/h2-10,12H,11H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYRMXFOVBOZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(1-phenylethyl)-N-(pyridin-4-ylmethyl)oxamide

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